molecular formula C11H10N2O4 B8783152 Ethyl 4-Cyano-2-nitrophenylacetate

Ethyl 4-Cyano-2-nitrophenylacetate

Cat. No.: B8783152
M. Wt: 234.21 g/mol
InChI Key: VHFIWFMQBUXSFO-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-2-nitrophenylacetate is an aromatic ester featuring a phenyl ring substituted with a cyano (-CN) group at the para position and a nitro (-NO₂) group at the ortho position.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

ethyl 2-(4-cyano-2-nitrophenyl)acetate

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(14)6-9-4-3-8(7-12)5-10(9)13(15)16/h3-5H,2,6H2,1H3

InChI Key

VHFIWFMQBUXSFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and synthetic differences between Ethyl 4-Cyano-2-nitrophenylacetate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Synthetic Yield Notable Spectral Data (NMR, MS)
This compound* C₁₁H₁₀N₂O₄ ~234.21 -CN (para), -NO₂ (ortho) N/A Inferred from analogs
Ethyl 4-nitrophenylacetate C₁₀H₁₁NO₄ 209.20 -NO₂ (para) N/A IUPAC InChIKey: DWDRNKYLWMKWTH
Ethyl 2-methyl-4-nitrophenylacetate C₁₁H₁₃NO₄ 223.22 -CH₃ (ortho), -NO₂ (para) 86.4% ¹H-NMR (CDCl₃): δ 8.05 (ArH), 3.73 (CH₂COO)
Ethyl 4-chloro-2-nitrophenylacetate C₁₀H₁₀ClNO₄ 243.64 -Cl (para), -NO₂ (ortho) N/A SMILES: CCOC(=O)CC1=C(C=C(C=C1)Cl)N+[O-]

*Hypothetical data inferred from structural analogs.

Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a stronger EWG than cyano (-CN), significantly reducing electron density on the aromatic ring. This enhances electrophilic substitution reactivity at meta positions but may decrease ester hydrolysis rates compared to electron-donating substituents . Para-substituted analogs (e.g., Ethyl 4-nitrophenylacetate) exhibit higher symmetry, which may improve crystallinity .
Ethyl 2-Methyl-4-Nitrophenylacetate ():
  • Synthesis: Produced via acid-catalyzed esterification of 2-methyl-4-nitrophenylacetonitrile in ethanol (86.4% yield). The methyl group likely stabilizes intermediates, contributing to high efficiency .
  • Reactivity: The methyl substituent may reduce electrophilicity compared to cyano or chloro analogs, altering downstream reactivity in reduction or coupling reactions.
Ethyl 4-Chloro-2-Nitrophenylacetate ():
  • Synthesis: Bromination of 2-(2-methyl-4-nitrophenyl)ethanol using CBr₄ and PPh₃ suggests halogenation steps are critical for introducing chloro groups. This contrasts with cyano-substituted analogs, which may require nitrile precursors or cyanation reactions .
Ethyl 4-Nitrophenylacetate ():
  • Applications : Widely used as a precursor for dyes and pharmaceuticals. Its para-nitro configuration facilitates clean substitution reactions, unlike ortho-nitro isomers, which may suffer from steric limitations .

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